molecular formula C24H25FN2O4S B11353073 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11353073
M. Wt: 456.5 g/mol
InChI Key: BDCRDYGLYVTFEL-UHFFFAOYSA-N
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Description

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHYLPHENYL)METHYL]-5-(3-FLUORO-4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE: is a complex organic compound that features a unique combination of functional groups, including a thiolane ring, an oxazole ring, and various aromatic substituents

Properties

Molecular Formula

C24H25FN2O4S

Molecular Weight

456.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H25FN2O4S/c1-3-17-5-7-18(8-6-17)14-27(20-10-11-32(29,30)15-20)24(28)22-13-23(31-26-22)19-9-4-16(2)21(25)12-19/h4-9,12-13,20H,3,10-11,14-15H2,1-2H3

InChI Key

BDCRDYGLYVTFEL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NOC(=C3)C4=CC(=C(C=C4)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHYLPHENYL)METHYL]-5-(3-FLUORO-4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the thiolane ring, followed by the introduction of the oxazole ring and the aromatic substituents. Key steps include:

    Formation of the Thiolane Ring: This can be achieved through the cyclization of a suitable dithiol precursor under acidic conditions.

    Introduction of the Oxazole Ring: This step involves the cyclization of an appropriate amino alcohol with a carboxylic acid derivative under dehydrating conditions.

    Aromatic Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHYLPHENYL)METHYL]-5-(3-FLUORO-4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE: can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium on carbon catalyst is typically used for hydrogenation.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHYLPHENYL)METHYL]-5-(3-FLUORO-4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE: has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHYLPHENYL)METHYL]-5-(3-FLUORO-4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and thus reducing the enzyme’s activity.

Comparison with Similar Compounds

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHYLPHENYL)METHYL]-5-(3-FLUORO-4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE: can be compared with other compounds that have similar functional groups or structural features:

  • Similar Compounds

      N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-METHYLPHENYL)METHYL]-5-(3-FLUORO-4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE: This compound differs by the presence of a methyl group instead of an ethyl group on the aromatic ring.

      N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHYLPHENYL)METHYL]-5-(3-CHLORO-4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE: This compound has a chlorine substituent instead of a fluorine substituent on the aromatic ring.

  • Uniqueness

    • The combination of the thiolane and oxazole rings with the specific aromatic substituents gives N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHYLPHENYL)METHYL]-5-(3-FLUORO-4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE unique chemical and biological properties, making it a valuable compound for research and development.

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